![molecular formula C9H10O B8653921 cis-beta-Methylstyrene oxide CAS No. 4541-87-1](/img/structure/B8653921.png)
cis-beta-Methylstyrene oxide
Overview
Description
Cis-beta-Methylstyrene oxide is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Epoxidation
Overview:
Asymmetric epoxidation of alkenes is a significant reaction in synthetic organic chemistry, allowing for the formation of chiral epoxides from achiral substrates. cis-beta-Methylstyrene oxide can be synthesized through various catalytic systems.
Catalytic Systems:
- Jacobsen Catalyst: Research has demonstrated that immobilized manganese (salen) catalysts can effectively catalyze the asymmetric epoxidation of cis-beta-Methylstyrene using sodium hypochlorite as an oxidant. The selectivity and enantioselectivity were influenced by the rigidity of the catalyst linkages, with specific catalysts yielding higher enantiomeric excess (ee) values and better cis/trans ratios in the products .
- Chloroperoxidase: Enzymatic methods have also been employed for the stereoselective epoxidation of cis-beta-Methylstyrene. Using chloroperoxidase in a cosolvent system (e.g., acetone), high enantioselectivities were achieved, highlighting the compound's reactivity under biocatalytic conditions .
Data Table: Asymmetric Epoxidation Results
Catalyst Type | Oxidant | ee (%) | Conversion (%) | Comments |
---|---|---|---|---|
Jacobsen Catalyst | Sodium Hypochlorite | 90 | 75 | High selectivity for cis epoxide |
Chloroperoxidase | Acetone/Citrate Buffer | 96 | 100 | Very high enantioselectivity |
Synthesis of Pharmaceuticals
Applications in Drug Development:
The epoxides derived from cis-beta-Methylstyrene are valuable intermediates in the synthesis of various pharmaceuticals. For instance, they can be transformed into amino alcohols, which are structural motifs in many active pharmaceutical ingredients (APIs). A notable example includes the chemoenzymatic cascade reaction where this compound is converted into pseudoephedrine .
Case Study: Pseudoephedrine Synthesis
- Process: The stereoselective epoxidation of cis-beta-Methylstyrene followed by an oxirane-opening reaction with methyl amine yields pseudoephedrine.
- Outcome: This method showcases the utility of this compound as a chiral building block in drug synthesis.
Material Science Applications
Polymer Chemistry:
this compound is also investigated for its potential applications in polymer science. It can be utilized as a monomer for producing thermosetting resins and other polymeric materials due to its reactive epoxide group.
Research Insights:
Studies indicate that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it a candidate for advanced material applications.
Environmental Applications
Biodegradation Studies:
Research has explored the microbial degradation pathways of styrene derivatives, including this compound. Understanding these pathways is crucial for bioremediation efforts aimed at cleaning up styrene-contaminated environments .
Key Findings:
- Specific microorganisms have been identified that can metabolize this compound efficiently, providing insights into its environmental impact and potential for bioremediation.
Properties
CAS No. |
4541-87-1 |
---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2R,3S)-2-methyl-3-phenyloxirane |
InChI |
InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m1/s1 |
InChI Key |
YVCOJTATJWDGEU-VXNVDRBHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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